Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one
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Overview
Description
Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization to form the oxazinone ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.
Substitution: Substitution reactions can introduce different substituents onto the ring system
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one can be compared with other similar compounds, such as:
Dihydrobenzoxazinones: These compounds have a similar oxazinone ring but differ in their substitution patterns and biological activities.
Pyrido[3,4-b][1,4]benzodioxins: These compounds have a fused ring system with different heteroatoms, leading to distinct chemical and biological properties .
The uniqueness of this compound lies in its specific ring structure and the potential for diverse functionalization, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
38436-63-4 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-3-one |
InChI |
InChI=1S/C8H13NO2/c10-8-5-9-4-2-1-3-7(9)6-11-8/h7H,1-6H2 |
InChI Key |
FJGOMPONQJLNPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC(=O)OCC2C1 |
Origin of Product |
United States |
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